molecular formula C12H14N2O B7873893 3-Methyl-4-morpholinobenzonitrile

3-Methyl-4-morpholinobenzonitrile

Cat. No.: B7873893
M. Wt: 202.25 g/mol
InChI Key: GYZZYRVWTDPJTH-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholinobenzonitrile is an organic compound characterized by a benzene ring substituted with a methyl group, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-morpholinobenzonitrile typically involves the following steps:

    Nitration of Toluene: The starting material, toluene, undergoes nitration to form 3-nitrotoluene.

    Reduction: The nitro group in 3-nitrotoluene is reduced to form 3-aminotoluene.

    Formation of Benzonitrile: The amino group is then converted to a nitrile group through a Sandmeyer reaction, yielding 3-methylbenzonitrile.

    Morpholine Substitution: Finally, the nitrile compound undergoes a substitution reaction with morpholine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-morpholinobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 3-Methyl-4-morpholinobenzoic acid.

    Reduction: 3-Methyl-4-morpholinobenzylamine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Methyl-4-morpholinobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-morpholinobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzonitrile: Lacks the morpholine ring, making it less versatile in certain reactions.

    4-Morpholinobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.

    3-Methyl-4-piperidinobenzonitrile: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical properties.

Uniqueness

3-Methyl-4-morpholinobenzonitrile is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

3-methyl-4-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-8-11(9-13)2-3-12(10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZYRVWTDPJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (11 g, 56 mmol) and potassium fluoride (3.3 g, 56 mmol) in anhydrous N,N-dimethylformamide (150 mL) was added morpholine (15 g, 170 mmol) and the reaction was heated at 145° C. for 4 days. The solvent was evaporated in to vacuo and the residue was partitioned between diethyl ether and water. The phases was separated and the organic phase was dried (Na2SO4), filtered and evaporated in vacuo. Purification on a silica gel column using toluene followed by chloroform as eluents gave 1.3 g (11% yield) of the title compound as white crystals: mp 85-86° C.; EIMS (70 eV) m/z (relative intensity) 202 (71, M+).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
11%

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